molecular formula C13H13IN2O B13999652 N-(1-methylpyridin-5-yl)benzamide CAS No. 59171-48-1

N-(1-methylpyridin-5-yl)benzamide

Cat. No.: B13999652
CAS No.: 59171-48-1
M. Wt: 340.16 g/mol
InChI Key: WDCIXBSWRYLULB-UHFFFAOYSA-N
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Description

N-(1-methylpyridin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a 1-methylpyridin-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-methylpyridin-5-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyridin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methylpyridin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methylpyridin-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways in bacteria, thereby disrupting cell-to-cell communication and biofilm formation. The compound’s ability to bind to target proteins and interfere with their function is crucial to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpyridin-4-yl)benzamide
  • N-(pyridin-2-yl)benzamide
  • N-(pyrimidin-2-yl)benzamide

Uniqueness

N-(1-methylpyridin-5-yl)benzamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target proteins, making it a valuable compound for specific applications .

Properties

CAS No.

59171-48-1

Molecular Formula

C13H13IN2O

Molecular Weight

340.16 g/mol

IUPAC Name

N-(1-methylpyridin-1-ium-3-yl)benzamide;iodide

InChI

InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)14-13(16)11-6-3-2-4-7-11;/h2-10H,1H3;1H

InChI Key

WDCIXBSWRYLULB-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)NC(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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